molecular formula C9H16N2O B12075819 1-amino-N-cyclopentylcyclopropane-1-carboxamide

1-amino-N-cyclopentylcyclopropane-1-carboxamide

Cat. No.: B12075819
M. Wt: 168.24 g/mol
InChI Key: YRIUPHQVHNYSFC-UHFFFAOYSA-N
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Description

1-amino-N-cyclopentylcyclopropane-1-carboxamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring fused to a cyclopentyl group, with an amino group and a carboxamide group attached to the cyclopropane ring. The presence of these functional groups and the strained cyclopropane ring make it a valuable subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-cyclopentylcyclopropane-1-carboxamide can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process would likely include steps such as purification and isolation of the desired product, ensuring that the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-amino-N-cyclopentylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-amino-N-cyclopentylcyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 1-amino-N-cyclopentylcyclopropane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-N-cyclopentylcyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring with a cyclopentyl group and the presence of both amino and carboxamide functional groups

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-amino-N-cyclopentylcyclopropane-1-carboxamide

InChI

InChI=1S/C9H16N2O/c10-9(5-6-9)8(12)11-7-3-1-2-4-7/h7H,1-6,10H2,(H,11,12)

InChI Key

YRIUPHQVHNYSFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2(CC2)N

Origin of Product

United States

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